5-Methyloctanenitrile
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Overview
Description
5-Methyloctanenitrile is an organic compound belonging to the nitrile family It is characterized by a nitrile group (-CN) attached to a carbon chain with a methyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyloctanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10) to form nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods: Industrial production of nitriles often involves large-scale synthesis using similar methods but optimized for efficiency and yield. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Types of Reactions:
Oxidation: Nitriles can undergo oxidation to form amides or carboxylic acids under specific conditions.
Reduction: Reduction of nitriles can produce primary amines.
Substitution: Nitriles can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst (e.g., palladium on carbon) are typical reagents.
Substitution: Sodium or potassium cyanide in ethanol is used for nucleophilic substitution reactions.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
5-Methyloctanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyloctanenitrile involves its interaction with various molecular targets:
Comparison with Similar Compounds
Octanenitrile: Similar structure but lacks the methyl group at the fifth position.
2-Methyloctanenitrile: Methyl group at the second position instead of the fifth.
Hexanenitrile: Shorter carbon chain with a nitrile group.
Uniqueness: 5-Methyloctanenitrile is unique due to the specific positioning of the methyl group, which can influence its chemical reactivity and interactions compared to other nitriles .
Properties
CAS No. |
79593-84-3 |
---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
5-methyloctanenitrile |
InChI |
InChI=1S/C9H17N/c1-3-6-9(2)7-4-5-8-10/h9H,3-7H2,1-2H3 |
InChI Key |
NXZAAAZBNNXDRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CCCC#N |
Origin of Product |
United States |
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